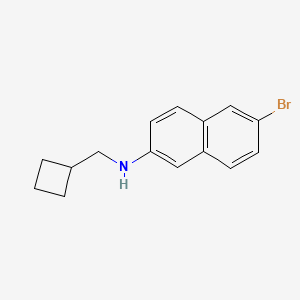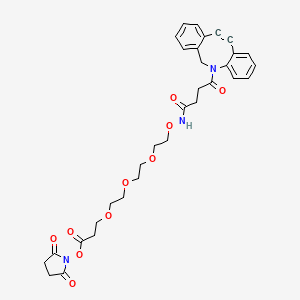
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexanecarboxylic acid and contains a methylamino group and an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxopropyl group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems and interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including its effects on various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can bind to enzymes and inhibit or activate their activity.
Modulate Pathways: It may modulate biochemical pathways by interacting with key proteins and receptors.
Cellular Effects: The compound can affect cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound is similar in structure but lacks the oxopropyl group.
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound has a trifluoromethyl group instead of the methylamino group.
Uniqueness:
- The presence of both the methylamino and oxopropyl groups in trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid makes it unique and provides distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[3-(methylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BKPMVPQZDDUDBD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



